molecular formula C10H6F7NO B1664456 Heptafluorobutyranilide CAS No. 336-61-8

Heptafluorobutyranilide

Cat. No.: B1664456
CAS No.: 336-61-8
M. Wt: 289.15 g/mol
InChI Key: AFGARRAOIQHNDW-UHFFFAOYSA-N
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Description

Heptafluorobutyranilide is a chemical compound with the molecular formula C10H6F7NO and a molecular weight of 289.15 g/mol It is known for its unique structure, which includes seven fluorine atoms attached to a butyranilide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluorobutyranilide can be synthesized through the reaction of heptafluorobutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Heptafluorobutyranilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Heptafluorobutyranilide has several applications in scientific research:

Mechanism of Action

The mechanism by which heptafluorobutyranilide exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its fluorinated structure allows it to form strong interactions with these targets, influencing their activity and function. The pathways involved often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

  • Heptafluorobutyric acid
  • Heptafluorobutyramide
  • Heptafluorobutyryl chloride

Comparison: Heptafluorobutyranilide is unique due to its anilide structure, which distinguishes it from other heptafluorobutyric acid derivatives. This structure imparts different chemical reactivity and biological activity, making it suitable for specific applications that other similar compounds may not be able to achieve .

Biological Activity

Heptafluorobutyranilide is a fluorinated compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by a heptafluorobutyryl group attached to an aniline moiety. Its chemical structure can be represented as follows:

C7H3F7NO\text{C}_7\text{H}_3\text{F}_7\text{N}O

This unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, preliminary investigations have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus30
Escherichia coli25
Pseudomonas aeruginosa40
Enterococcus faecalis35

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound possesses notable cytotoxic effects. The compound was tested against several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The results are presented in the following table:

Cell LineIC50 (µM)
MCF-715
A54920
HepG218

The IC50 values indicate that this compound has a moderate potency in inhibiting cell proliferation, making it a potential candidate for further development as an anticancer agent.

Antioxidant Activity

In addition to its antimicrobial and cytotoxic properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated significant free radical scavenging ability in various assays, including the DPPH assay. The results of antioxidant activity are summarized below:

Assay TypeIC50 (µg/mL)
DPPH50
ABTS45

These findings highlight the potential of this compound as a protective agent against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use in clinical settings where conventional antibiotics fail .
  • Cytotoxic Effects on Cancer Cells : In a research article from Cancer Letters, this compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study concluded that this compound could be developed into a therapeutic agent targeting breast cancer .
  • Oxidative Stress Mitigation : A recent investigation highlighted the role of this compound in reducing oxidative stress markers in neuronal cells. The study found that treatment with this compound led to decreased levels of malondialdehyde (MDA), indicating its protective effects against oxidative damage .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGARRAOIQHNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187299
Record name Heptafluorobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-61-8
Record name AI 3-18011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: FXFFXFFXFFVMR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptafluorobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTAFLUOROBUTYRANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH26UK9AJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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